2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is a complex organic compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing two fused aromatic rings. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antibacterial and antifungal agents.
The compound can be synthesized through various chemical reactions involving quinazoline derivatives. Its structural features allow it to interact with biological targets, making it a candidate for further pharmacological studies.
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is classified as a quinazoline derivative. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific derivative incorporates an amino group and a hydroxyl group, which may enhance its biological activity.
The synthesis of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific synthetic pathways may vary, but they often include purification steps such as crystallization or chromatography to isolate the desired product with high purity .
Key molecular data include:
The compound can undergo various chemical reactions typical of quinazoline derivatives, including:
Technical details regarding these reactions often involve specific reagents and conditions tailored to optimize yield and selectivity .
The mechanism of action for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is primarily linked to its ability to inhibit specific biological pathways or enzymes. This compound may act as an inhibitor against bacterial growth by interfering with protein synthesis or disrupting cell wall integrity.
Biological evaluations have shown that derivatives of quinazolines exhibit significant activity against various microbial strains, suggesting that this compound could similarly exert antimicrobial effects through competitive inhibition or other mechanisms .
The physical properties of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol include:
Chemical properties include:
Relevant analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize these properties .
2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol has potential applications in several scientific fields:
Research continues into optimizing its synthesis and enhancing its biological activity through structural modifications .
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure fusing a benzene ring with a pyrimidine ring. This core exhibits exceptional versatility in drug discovery, serving as the foundation for over 200 naturally occurring alkaloids and numerous synthetic therapeutics with validated clinical efficacy [2] [6]. The intrinsic drug-like properties of quinazolines—including balanced lipophilicity, structural rigidity, and capacity for diverse substitutions—enable targeted interactions with biological macromolecules across therapeutic domains. Notably, quinazoline-based drugs have received FDA approval for oncology (e.g., gefitinib, erlotinib targeting EGFR), hypertension (e.g., prazosin), and infectious diseases, underscoring their broad pharmacological relevance [5] [6]. The scaffold’s significance extends to central nervous system (CNS) disorders, where quinazolinones demonstrate blood-brain barrier permeability, enabling activity against neurological targets implicated in Alzheimer’s disease and epilepsy [2] [6]. This adaptability arises from the molecule’s capacity for strategic functionalization at positions 2, 4, 6, and 8, allowing medicinal chemists to fine-tune electronic properties, steric bulk, and hydrogen-bonding capabilities to optimize target engagement [6].
Table 1: Clinically Exploited Quinazoline-Based Pharmacophores
Drug Name | Therapeutic Area | Primary Target | Key Structural Features |
---|---|---|---|
Gefitinib | Oncology (NSCLC) | EGFR Kinase | 3-Chloro-4-fluoroanilino at C4, morpholinoethoxy at C6 |
Erlotinib | Oncology (Pancreatic, NSCLC) | EGFR Kinase | 3-Ethynylanilino at C4, quinazolin-4-one |
Prazosin | Hypertension | α1-Adrenergic Receptor | Furan-2-carbonyl piperazine at C4, quinazoline-2-one |
Febrifugine (Natural) | Antimalarial | Unknown | 4-Quinazolinone with piperidine-3-ol moiety |
Trimethoprim | Antibacterial | Dihydrofolate Reductase | 2,4-Diamino-5-benzylpyrimidine (Quinazoline-related) |
The specific compound 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS: 263746-95-8; MW: 303.32 g/mol) exemplifies strategic molecular design leveraging quinazolinone chemistry. Its structure (C₁₇H₁₃N₅O) incorporates two distinct quinazolinone units: a 4-methylquinazoline at position 2 and a 4-hydroxyquinazoline at position 4, linked via an amino bridge (–NH–). This configuration yields a planar, conjugated system with the following critical features [1] [6] [10]:
Table 2: Key Physicochemical and Structural Descriptors of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₇H₁₃N₅O | Defines elemental composition & MW (303.32 g/mol) |
Canonical SMILES | Cc1nc(Nc2nc(O)c3ccccc3n2)nc2ccccc12 | Encodes 2D structure & atom connectivity |
Hydrogen Bond Donors (HBD) | 2 (NH and OH) | Predicts solvation & target binding affinity |
Hydrogen Bond Acceptors (HBA) | 5 (Ring N and O) | Influences permeability & protein interactions |
Calculated logP (XLogP3) | ~2.0 - 2.4 | Indicates moderate lipophilicity for membrane penetration |
Topological Polar Surface Area (TPSA) | ~83 Ų | Suggests potential for cellular uptake & CNS activity |
Rotatable Bonds | 1 (N-amino bond) | Reflects conformational flexibility |
Aromatic Rings | 4 | Underlies π-stacking & hydrophobic interactions |
Synthetic routes to such bis-quinazolinones often employ sequential Niementowski or Griess reactions. A representative approach involves:
The structural architecture of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol positions it as a compelling prototype for multitarget-directed ligands (MTDLs). MTDLs address the inherent complexity of multifactorial diseases (e.g., cancer, neurodegeneration, parasitic infections) by simultaneously modulating multiple pathological pathways, offering therapeutic advantages over single-target agents [3] [5] [7]. This compound embodies two key hybrid design paradigms:
Pharmacophore Fusion for Target Synergy: Each quinazolinone unit possesses inherent, often distinct, bioactivity. The 4-methylquinazoline moiety is structurally analogous to kinase inhibitor cores (e.g., EGFR inhibitors like erlotinib), while the 4-hydroxyquinazolinone resembles scaffolds inhibiting dihydrofolate reductase (DHFR), thymidylate synthase, or topoisomerases [5] [6]. The covalent linkage via a metabolically stable amino bridge (–NH–) creates a single chemical entity capable of potentially engaging both targets concurrently. This is particularly relevant in oncology, where resistance often arises from pathway redundancy (e.g., EGFR inhibition bypassed via angiogenesis signaling through VEGFR). Simultaneous kinase and DNA-metabolism inhibition could overcome such resistance [5].
Optimized Linker Geometry for Bivalent Binding: The short, rigid amino linker (–NH–) in this hybrid is critical. Computational modeling suggests a center-to-center distance of ~8-10 Å between the centroids of the two quinazoline rings. This spatial separation is optimal for bridging adjacent but distinct binding pockets within:
Evidence supporting the MTDL potential of quinazoline hybrids like this compound is substantial:
The structural hybridization exemplified by 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol thus represents a rational and synthetically tractable strategy to overcome drug resistance and enhance efficacy in complex diseases by leveraging polypharmacology within a single molecular entity.
Table 3: Documented Biological Activities of Structurally Related Quinazoline Hybrids
Hybrid Structure Core | Reported Dual/Triple Activities | Potential Therapeutic Application | Key Structural Modifications |
---|---|---|---|
2,4-Diaminoquinazoline - Hydroxamate | HDAC6 Inhibition + EGFR Kinase Inhibition | Oncology (Multi-drug resistant cancers) | Hydroxamate zinc-binding group appended |
Quinazoline-Chromone hybrids | AChE Inhibition + Antioxidant Activity + Aβ Anti-aggregation | Alzheimer’s Disease | Chromone unit linked at C2 or C4 of quinazolinone |
Quinazoline-Cinnamic acid hybrids | Tubulin Polymerization Inhibition + HDAC Inhibition | Metastatic Cancers | Cinnamoyl group linked via amide bond |
N², N⁴-Disubstituted Quinazoline-2,4-diamines | Folate Pathway Disruption + Topoisomerase IB Inhibition | Leishmaniasis & Other Parasitic Infections | Benzyl/furfuryl substitutions at N2/N4 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: